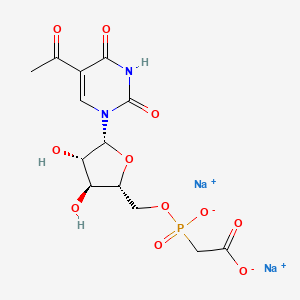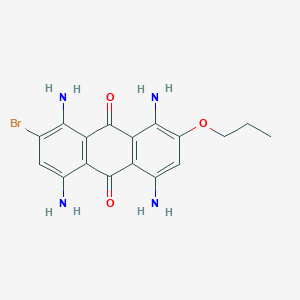
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings and a chloro substituent, making it a valuable intermediate in various chemical syntheses. It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine and 4-bromopyridine.
Suzuki-Miyaura Coupling: The two pyridine rings are coupled using the Suzuki-Miyaura cross-coupling reaction.
Acetic Acid Introduction: The coupled product is then subjected to a reaction with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom, forming the dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(pyridin-4-yl)nicotinic acid: Similar structure but lacks the acetic acid moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: Contains a pyrimidine ring instead of the second pyridine ring.
Uniqueness
2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid is unique due to its dual pyridine ring structure and the presence of both a chloro substituent and an acetic acid moiety. This combination of features makes it a versatile intermediate in various chemical syntheses and enhances its potential in pharmaceutical development .
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-(2-chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-5-9(6-12(16)17)10(7-15-11)8-1-3-14-4-2-8/h1-5,7H,6H2,(H,16,17) |
Clave InChI |
PQQYWFUFDUTEGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CN=C(C=C2CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)





![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)

